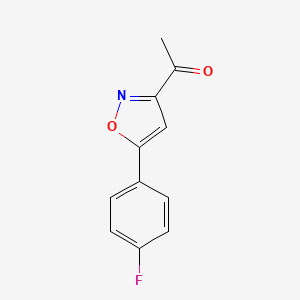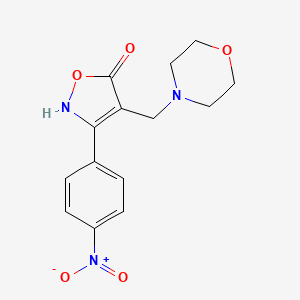
5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and a phenylhydrazinyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with an appropriate ethylidene precursor under acidic or basic conditions to form the final pyrazole compound. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reactions are often carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl and phenylhydrazinyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
5-Phenyl-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
5-(4-Methylphenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” may confer unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can impact the compound’s interactions with other molecules, potentially enhancing its utility in various applications.
属性
分子式 |
C17H15BrN4 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-N-[(E)-ethylideneamino]-N-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C17H15BrN4/c1-2-19-22(15-6-4-3-5-7-15)17-12-16(20-21-17)13-8-10-14(18)11-9-13/h2-12H,1H3,(H,20,21)/b19-2+ |
InChI 键 |
APNAYENFJVVIPP-FQJNFEMKSA-N |
手性 SMILES |
C/C=N/N(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC=NN(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



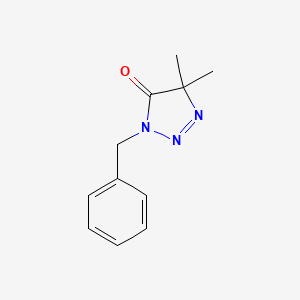
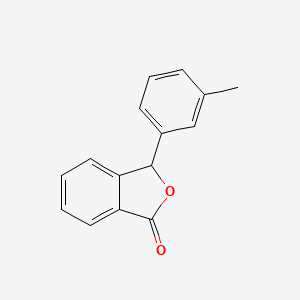
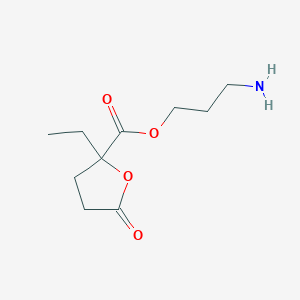
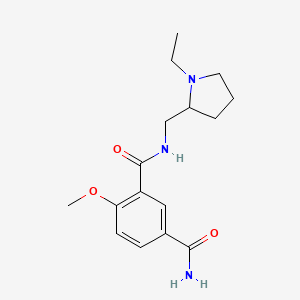

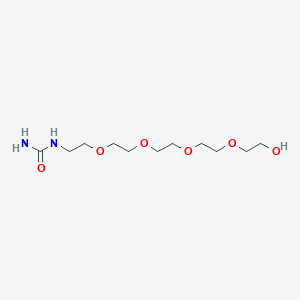
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
